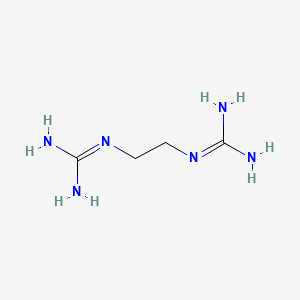

N-(2-Guanidinoethyl)guanidine

概要

説明

“N-(2-Guanidinoethyl)guanidine” is a guanidine derivative . Guanidine is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions . It is also found in the urine as a normal product of protein metabolism .

Synthesis Analysis

The synthesis of guanidines has been a subject of interest due to their applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis

The molecular structure of “N-(2-Guanidinoethyl)guanidine” can be analyzed using quantum chemical calculations . These calculations can provide insight into the structure of the guanidine derivative in polar solvents .Chemical Reactions Analysis

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . The thermal behavior of the degraded samples was investigated under elevated temperature conditions . Results indicate that decomposition of GN is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable .Physical And Chemical Properties Analysis

“N-(2-Guanidinoethyl)guanidine” has a molecular formula of C4H12N6 and a molecular weight of 144.18 .科学的研究の応用

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidine natural products isolated from microorganisms, marine invertebrates and terrestrial plants, amphibians and spiders, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids and shikimic acid derived, are the subject of this review . The topics include the discovery of new metabolites, total synthesis of natural guanidine compounds, biological activity and mechanism-of-action, biosynthesis and ecological functions .

-

Organic & Biomolecular Chemistry

- Guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

- Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

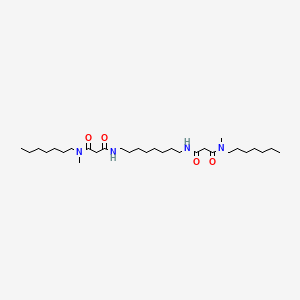

- A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .

-

- Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities .

- The ability of guanidines to form hydrogen bonds (HBs), their planarity, and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

- Some biological applications of guanidines include DNA minor groove binders, kinase inhibitors, and α 2 -noradrenaline receptors antagonists .

-

- Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

- A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported. This strategy provides straightforward and efficient access to diverse guanidines .

-

- Guanethidine, a guanidine derivative, is an antihypertensive agent used in the management of moderate and severe hypertension, either alone or as an adjunct, and for the management of renal hypertension .

- It works by inhibiting selectively transmission in post-ganglionic adrenergic nerves. It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[2-(diaminomethylideneamino)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXYVMXWTBRRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274798 | |

| Record name | N'',N'''-Ethane-1,2-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Guanidinoethyl)guanidine | |

CAS RN |

44956-51-6 | |

| Record name | NSC227865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'',N'''-Ethane-1,2-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

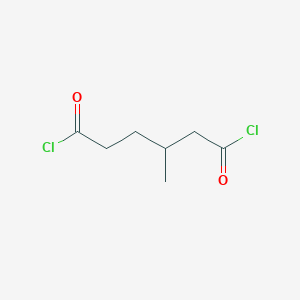

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)

![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)